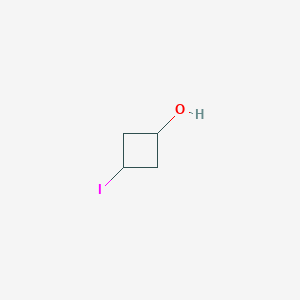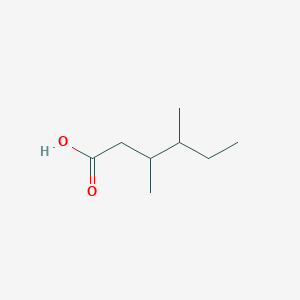
3,4-Dimethylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylhexanoic acid is an organic compound with the molecular formula C8H16O2. It is a branched-chain fatty acid, characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of the hexanoic acid chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of hexanoic acid derivatives. For instance, the reaction of 3,4-dimethylhexanol with an oxidizing agent such as potassium permanganate can yield this compound. Another method involves the use of Grignard reagents, where 3,4-dimethylhexyl magnesium bromide reacts with carbon dioxide to form the desired acid after hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The starting materials, such as 3,4-dimethylhexanol, are subjected to controlled oxidation using catalysts like platinum or palladium to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.
Major Products
Oxidation: 3,4-Dimethylhexanone or 3,4-Dimethylhexanal.
Reduction: 3,4-Dimethylhexanol.
Substitution: Esters and amides of this compound.
Applications De Recherche Scientifique
3,4-Dimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential effects on metabolic pathways and as a model compound in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 3,4-Dimethylhexanoic acid involves its interaction with various molecular targets. In biological systems, it can be metabolized by enzymes such as fatty acid synthase and oxidase, leading to the formation of active metabolites. These metabolites can influence cellular pathways related to energy metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethylhexanoic acid
- 2,4-Dimethylhexanoic acid
- 4,4-Dimethylhexanoic acid
Uniqueness
3,4-Dimethylhexanoic acid is unique due to the specific positioning of its methyl groups, which influences its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications in synthesis and industry.
Propriétés
Numéro CAS |
153312-53-9 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3,4-dimethylhexanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-6(2)7(3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |
Clé InChI |
BYEAKDMXKORVIB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



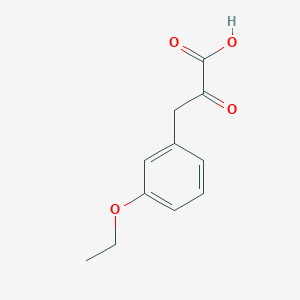

![2-[(3-Methylazetidin-3-yl)oxy]pyridine](/img/structure/B13611296.png)
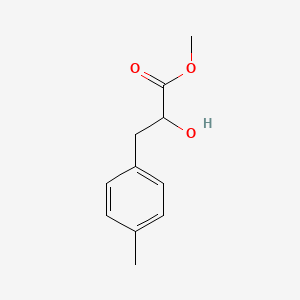
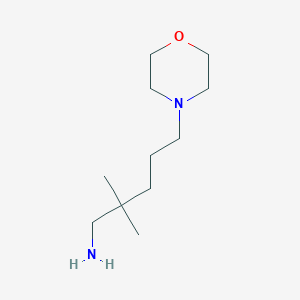
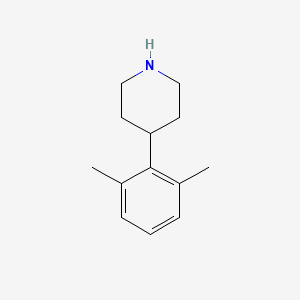
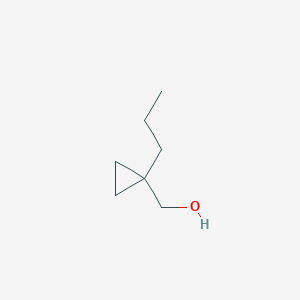
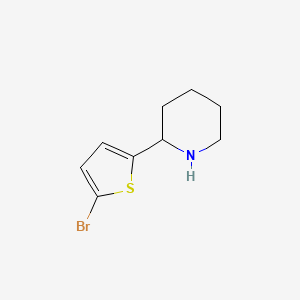
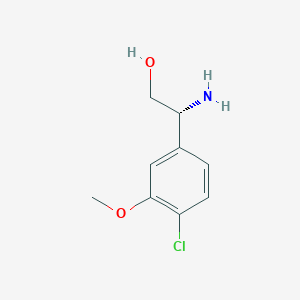


![2-Methyl-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-1-amine](/img/structure/B13611350.png)
